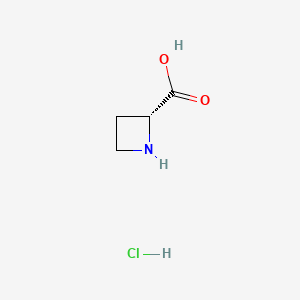
5-氯-6-甲基吡啶-3-胺
描述
5-Chloro-6-methylpyridin-3-amine is a chemical compound with the CAS Number: 896161-13-0 . It has a molecular weight of 142.59 and its IUPAC name is 5-chloro-6-methyl-3-pyridinamine .
Synthesis Analysis
An improved synthesis of a similar compound, 6-Chloro-5-methylpyridin-2-amine, was described in a paper . The synthesis avoided the utilization of peroxide and involved a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation was achieved via a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The Inchi Code for 5-Chloro-6-methylpyridin-3-amine is 1S/C6H7ClN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-6-methylpyridin-3-amine are not available, amines in general can undergo a variety of reactions. These include SN2 reactions with alkyl halides, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide .Physical And Chemical Properties Analysis
5-Chloro-6-methylpyridin-3-amine is a solid at room temperature . It has a boiling point of 268.9±35.0 C at 760 mmHg .科学研究应用
1. Use in Synthesis of Novel Pyridine-Based Derivatives
- Summary of Application: This compound has been used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications in various fields, including medicinal chemistry.
- Methods of Application: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes: The reaction resulted in a series of novel pyridine derivatives in moderate to good yield . These compounds were further analyzed using Density Functional Theory (DFT) methods, which suggested possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .
2. Use as a Key Intermediate for Making Lumacaftor
- Summary of Application: 5-Chloro-6-methylpyridin-3-amine is used as a key intermediate in the synthesis of Lumacaftor, a drug used for the treatment of cystic fibrosis .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves chemical synthesis procedures .
- Results or Outcomes: The outcome is the successful synthesis of Lumacaftor, a drug that is now widely used in the treatment of cystic fibrosis .
3. Use in Synthesis of Pyrazolo[3,4-c]pyridines
- Summary of Application: This compound has been used in the synthesis of pyrazolo[3,4-c]pyridines, a novel heterocyclic motif . These compounds have potential applications in fragment-based drug discovery (FBDD) due to their ability to engage with the target protein through a wide variety of intermolecular interactions .
- Methods of Application: The synthesis involves the application of complementary C–H activation methods to the vectorial elaboration of a 1 H-pyrazolo . The specific methods of application are not detailed in the source, but it involves chemical synthesis procedures .
- Results or Outcomes: The reaction resulted in a series of novel pyrazolo[3,4-c]pyridines . These compounds were further analyzed and demonstrated the utility of pyrazolo[3,4-c]pyridines to FBDD .
4. Use in Synthesis of 2-Aminoquinazoline Derivatives
- Summary of Application: This compound has been used in the synthesis of 2-aminoquinazoline derivatives, a novel class of metabotropic glutamate receptor 5 negative allosteric modulators (mGluR5), leading toward a drug candidate for the treatment of l-DOPA induced dyskinesia .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves chemical synthesis procedures .
- Results or Outcomes: The outcome is the successful synthesis of 2-aminoquinazoline derivatives, which are potential drug candidates for the treatment of l-DOPA induced dyskinesia .
5. Use in Improved Synthesis of Lumacaftor
- Summary of Application: 5-Chloro-6-methylpyridin-3-amine is used in an improved synthesis of Lumacaftor, a drug used for the treatment of cystic fibrosis .
- Methods of Application: The synthesis involves a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation was achieved via a Suzuki-Miyaura cross-coupling reaction .
- Results or Outcomes: The outcome is the successful synthesis of Lumacaftor, a drug that is now widely used in the treatment of cystic fibrosis .
安全和危害
未来方向
The compound 6-Chloro-5-methylpyridin-2-amine, which is structurally similar to 5-Chloro-6-methylpyridin-3-amine, has been identified as a key intermediate for making Lumacaftor , a drug used in the treatment of cystic fibrosis. This suggests potential future directions for the use of 5-Chloro-6-methylpyridin-3-amine in pharmaceutical synthesis.
属性
IUPAC Name |
5-chloro-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMATBULYGQEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717127 | |
| Record name | 5-Chloro-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methylpyridin-3-amine | |
CAS RN |
896161-13-0 | |
| Record name | 5-Chloro-6-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=896161-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-6-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)


